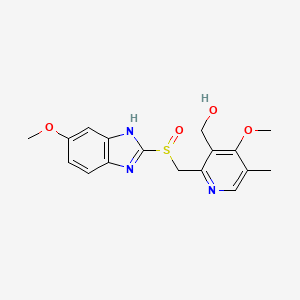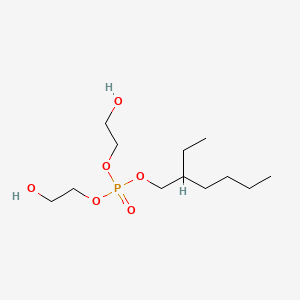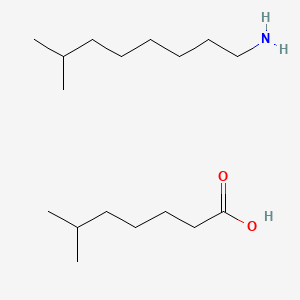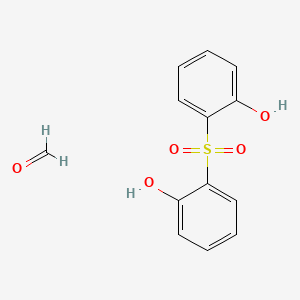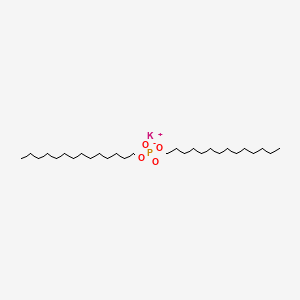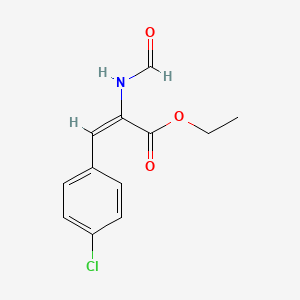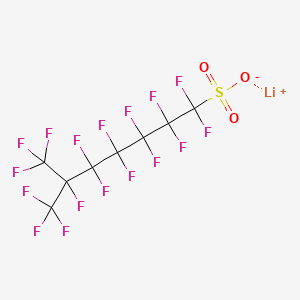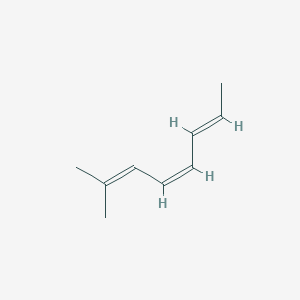
Unii-PS8UV0sfk5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 2-Methyl-2,4,6-octatriene, (4Z,6E)- are not well-documented. Typically, industrial synthesis of such compounds would involve large-scale organic synthesis techniques, utilizing efficient catalytic processes to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2,4,6-octatriene, (4Z,6E)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution reagents: Such as halogens (Cl2, Br2) or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can produce epoxides or alcohols.
Reduction: Can yield alkanes.
Substitution: Can result in halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
2-Methyl-2,4,6-octatriene, (4Z,6E)- has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for 2-Methyl-2,4,6-octatriene, (4Z,6E)- is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. For example, in chemical reactions, it may act as a reactant or intermediate, while in biological systems, it may interact with enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-Methyl-2,4,6-octatriene, (4Z,6E)- include:
1,3,5-Hexatriene: Another polyene with a similar structure but different chain length.
2,4-Hexadiene: A shorter chain diene with similar reactivity.
1,3-Butadiene: A simpler diene with comparable chemical properties.
Uniqueness
2-Methyl-2,4,6-octatriene, (4Z,6E)- is unique due to its specific E/Z configuration and the presence of a methyl group at the second position. This structural uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Propriétés
Numéro CAS |
18304-17-1 |
|---|---|
Formule moléculaire |
C9H14 |
Poids moléculaire |
122.21 g/mol |
Nom IUPAC |
(4Z,6E)-2-methylocta-2,4,6-triene |
InChI |
InChI=1S/C9H14/c1-4-5-6-7-8-9(2)3/h4-8H,1-3H3/b5-4+,7-6- |
Clé InChI |
AHXXJOUHGBPWGW-DEQVHDEQSA-N |
SMILES isomérique |
C/C=C/C=C\C=C(C)C |
SMILES canonique |
CC=CC=CC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



